Benzenemethanamine, N-ethyl-3-iodo-

Description

BenchChem offers high-quality Benzenemethanamine, N-ethyl-3-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-ethyl-3-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

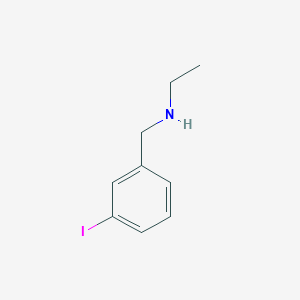

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-iodophenyl)methyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWPXWGSUQMMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919823 | |

| Record name | N-[(3-Iodophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-94-9, 91318-74-0 | |

| Record name | N-Ethyl-3-iodobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-ethyl-3-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3-Iodophenyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Inferred Chemical Properties of Benzenemethanamine, N-ethyl-3-iodo-

Introduction

Benzenemethanamine, N-ethyl-3-iodo-, is a substituted aromatic amine. Its core structure consists of a benzylamine scaffold with an N-ethyl group and an iodine atom at the 3-position of the benzene ring. While specific data for this compound is scarce, its chemical behavior can be extrapolated from its parent molecules. N-Ethylbenzylamine provides the fundamental benzylic amine characteristics, while 3-Iodobenzylamine informs on the effects of the halogen substituent on the phenyl ring.

Inferred Physicochemical Properties

The following table summarizes the known properties of N-Ethylbenzylamine and 3-Iodobenzylamine. These values can be used to estimate the properties of Benzenemethanamine, N-ethyl-3-iodo-. It is reasonable to infer that the target compound would exhibit properties intermediate to or influenced by both of these structures. For instance, the molecular weight will be higher than N-Ethylbenzylamine due to the iodine atom. The boiling point is also expected to be higher.

| Property | N-Ethylbenzylamine | 3-Iodobenzylamine | Inferred for Benzenemethanamine, N-ethyl-3-iodo- |

| Molecular Formula | C9H13N[1][2][3][4] | C7H8IN | C9H12IN |

| Molecular Weight | 135.21 g/mol [5][6] | 233.05 g/mol | Approx. 261.10 g/mol |

| Boiling Point | 191-194 °C | 132 °C at 8 mmHg | Expected to be higher than N-Ethylbenzylamine |

| Density | 0.909 g/mL at 25 °C | 1.748 g/mL at 25 °C | Expected to be between 1.0 and 1.7 g/mL |

| Refractive Index | n20/D 1.511 | 1.638-1.640 | Expected to be higher than N-Ethylbenzylamine |

| Flash Point | 69 °C (closed cup) | >230 °F (>110 °C) | Expected to be in a similar range |

| Solubility | Not specified | Difficult to mix in water | Likely poorly soluble in water |

| CAS Number | 14321-27-8[1][2][3][4] | 696-40-2 | Not assigned |

Spectroscopic Data

While no specific spectra for Benzenemethanamine, N-ethyl-3-iodo- are available, the expected spectroscopic features can be inferred:

-

¹H NMR: Peaks corresponding to the ethyl group (a triplet and a quartet), the benzylic protons (a singlet or doublet), and aromatic protons would be expected. The substitution pattern on the aromatic ring will influence the splitting patterns of the aromatic protons.

-

¹³C NMR: Signals for the ethyl carbons, the benzylic carbon, and the aromatic carbons would be present. The carbon bearing the iodine atom would show a characteristic shift.

-

Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethyl group and cleavage at the benzylic position.

-

IR Spectroscopy: Characteristic peaks for N-H stretching (if present as a secondary amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching would be observed.

Hypothetical Synthesis Protocol

A plausible synthetic route to Benzenemethanamine, N-ethyl-3-iodo- would involve the N-alkylation of 3-Iodobenzylamine with an ethylating agent.

Reaction: 3-Iodobenzylamine + Ethyl Halide → Benzenemethanamine, N-ethyl-3-iodo-

Materials:

-

3-Iodobenzylamine

-

Ethyl iodide or ethyl bromide

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Anhydrous polar aprotic solvent (e.g., acetonitrile, DMF)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolve 3-Iodobenzylamine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the base (1.5-2 equivalents) to the solution.

-

Add the ethyl halide (1.1 equivalents) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain the desired Benzenemethanamine, N-ethyl-3-iodo-.

Logical Workflow for Synthesis:

References

- 1. Benzenemethanamine, N-ethyl- [webbook.nist.gov]

- 2. Benzenemethanamine, N-ethyl- [webbook.nist.gov]

- 3. Benzenemethanamine, N-ethyl- [webbook.nist.gov]

- 4. Benzenemethanamine, N-ethyl- [webbook.nist.gov]

- 5. N-Ethylbenzylamine | C9H13N | CID 84352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-Ethylbenzylamine, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

Structural Analysis of N-ethyl-3-iodo-benzenemethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-ethyl-3-iodo-benzenemethanamine is a secondary amine featuring a benzyl group substituted with an iodine atom at the meta position. Halogenated organic compounds are of significant interest in pharmaceutical research due to the unique physicochemical properties that halogens impart, such as altered lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The iodo-substituent, in particular, can serve as a handle for further chemical modifications and is known to influence the pharmacological activity of various molecules.[2] Notably, 3-iodobenzylamine derivatives are recognized as key intermediates in the synthesis of potent and selective agonists for the adenosine A3 receptor, a promising target for therapeutic intervention in cardiovascular and inflammatory diseases.[3] This guide aims to provide a detailed theoretical framework for the structural analysis of N-ethyl-3-iodo-benzenemethanamine to aid researchers in its synthesis, identification, and potential application in drug discovery.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical properties and spectroscopic data for N-ethyl-3-iodo-benzenemethanamine. These values are extrapolated from known data for 3-iodobenzylamine and N-ethylbenzylamine.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂IN |

| Molecular Weight | 261.10 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | > 132 °C/8 mmHg (based on 3-iodobenzylamine)[4] |

| Refractive Index | ~1.63 (based on 3-iodobenzylamine)[4] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); limited solubility in water.[2] |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.0-7.8 ppm (m, 4H)Benzyl CH₂: δ ~3.8 ppm (s, 2H)Ethyl CH₂: δ ~2.7 ppm (q, J ≈ 7 Hz, 2H)Ethyl CH₃: δ ~1.2 ppm (t, J ≈ 7 Hz, 3H)Amine N-H: δ ~1.5-2.5 ppm (broad s, 1H) |

| ¹³C NMR (CDCl₃) | Aromatic C-I: δ ~95 ppmAromatic CH: δ ~125-140 ppmAromatic C-CH₂: δ ~142 ppmBenzyl CH₂: δ ~55 ppmEthyl CH₂: δ ~45 ppmEthyl CH₃: δ ~15 ppm |

| FTIR (neat) | N-H stretch (secondary amine): 3300-3500 cm⁻¹ (weak, single band)[5]Aromatic C-H stretch: 3000-3100 cm⁻¹Aliphatic C-H stretch: 2850-2970 cm⁻¹C-N stretch: 1250-1335 cm⁻¹ (aromatic amine)[6]C-I stretch: ~500-600 cm⁻¹ |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 261Key Fragments: m/z 246 (M-CH₃)⁺, m/z 134 (M-I)⁺, m/z 91 (C₇H₇)⁺ (tropylium ion), m/z 58 (CH₃CH₂NHCH₂)⁺ |

Experimental Protocols

The following sections detail the proposed experimental protocols for the synthesis and structural characterization of N-ethyl-3-iodo-benzenemethanamine.

Synthesis: Reductive Amination

Reductive amination is a widely used and efficient method for the synthesis of secondary and tertiary amines.[7] This proposed one-pot procedure involves the reaction of 3-iodobenzaldehyde with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Materials:

-

3-iodobenzaldehyde

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for salt formation and purification, if necessary)

Procedure:

-

In a round-bottom flask, dissolve 3-iodobenzaldehyde (1 equivalent) in methanol or ethanol.

-

Add ethylamine solution (1.1-1.5 equivalents) to the aldehyde solution at room temperature and stir for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Structural Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Expected signals include multiplets in the aromatic region, a singlet for the benzylic protons, a quartet for the ethyl methylene protons, and a triplet for the ethyl methyl protons. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. Expected signals will correspond to the aromatic carbons (with the carbon attached to iodine being significantly shielded), the benzylic carbon, and the two carbons of the ethyl group.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small drop of the liquid product can be analyzed directly on a salt plate (NaCl or KBr). If the product is a solid, a KBr pellet can be prepared.

-

Analysis: Acquire the infrared spectrum. A key diagnostic peak will be a single, weak N-H stretching band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.[5] Other expected bands include C-H stretches for both aromatic and aliphatic groups, and C-N stretching vibrations.

3.2.3. Mass Spectrometry (MS)

-

Technique: Electron Ionization (EI) mass spectrometry is suitable for this molecule.

-

Analysis: The mass spectrum should show a molecular ion peak at m/z 261. The presence of iodine will not result in a significant M+2 peak as iodine is monoisotopic (¹²⁷I). Common fragmentation patterns for benzylamines include cleavage of the benzylic C-N bond and loss of the ethyl group.

Visualization of Synthesis and Potential Biological Pathway

Synthesis Workflow

The following diagram illustrates the proposed one-pot reductive amination synthesis of N-ethyl-3-iodo-benzenemethanamine.

Caption: Proposed synthesis workflow for N-ethyl-3-iodo-benzenemethanamine via reductive amination.

Potential Biological Signaling Pathway

Derivatives of 3-iodobenzylamine are known to be precursors for agonists of the adenosine A3 receptor (A₃AR).[3] Activation of A₃AR, a G-protein coupled receptor, initiates a signaling cascade with various cellular effects.[5][6][8] The following diagram illustrates a simplified A₃AR signaling pathway.

Caption: Simplified signaling pathway of the Adenosine A3 Receptor.

Conclusion

While N-ethyl-3-iodo-benzenemethanamine is not a widely characterized compound, its structural analysis can be reliably predicted based on its constituent chemical moieties. The proposed synthetic and analytical protocols provide a solid foundation for researchers to produce and confirm the structure of this molecule. The potential for this and similar compounds to serve as precursors for pharmacologically active agents, particularly adenosine A3 receptor agonists, underscores the importance of a thorough understanding of their structural and chemical properties. This guide serves as a valuable resource for scientists and professionals in the field of drug development who are interested in exploring the potential of halogenated benzylamine derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Iodobenzylamine CAS#: 696-40-2 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gctlc.org [gctlc.org]

- 8. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Characterization of Benzenemethanamine, N-ethyl-3-iodo-

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "Benzenemethanamine, N-ethyl-3-iodo-" is a novel compound with no publicly available experimental data on its physical properties, biological activity, or established synthesis protocols. This guide, therefore, presents a prospective characterization workflow and collates data from structurally related analogs to provide a foundational understanding for researchers venturing into the synthesis and analysis of this and similar new chemical entities.

Introduction

Benzenemethanamine, N-ethyl-3-iodo- is a halogenated aromatic amine. The presence of an iodine atom on the benzene ring and an N-ethyl group suggests potential for unique physicochemical properties and biological activities, making it a compound of interest for further investigation in medicinal chemistry and materials science. This document outlines a proposed methodology for its synthesis and a comprehensive workflow for its physical and chemical characterization.

Proposed Synthesis Route

A plausible synthetic route for Benzenemethanamine, N-ethyl-3-iodo- is via reductive amination of 3-iodobenzaldehyde with ethylamine. This common and efficient method for forming C-N bonds involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Common reducing agents for this reaction include sodium borohydride (NaBH4), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. The reaction conditions would require optimization of solvent, temperature, and stoichiometry.

Physicochemical Characterization Workflow

For a novel compound such as Benzenemethanamine, N-ethyl-3-iodo-, a systematic characterization is essential to confirm its identity, purity, and physical properties. The following workflow is proposed:

In-depth Technical Guide on Benzenemethanamine, N-ethyl-3-iodo-

CAS Number: 180371-17-9

Chemical Identity and Properties

Benzenemethanamine, N-ethyl-3-iodo-, also known as N-(3-Iodobenzyl)ethanamine, is a substituted aromatic amine. Its core structure consists of a benzene ring substituted with an iodinated ethylaminomethyl group.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 180371-17-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₉H₁₂IN | Calculated |

| Molecular Weight | 261.10 g/mol | Calculated |

| Canonical SMILES | CCNCc1cccc(c1)I | Chemical Databases |

| InChI Key | YQDNCSJAGQGTEP-UHFFFAOYSA-N | Chemical Databases |

Data compiled from publicly available chemical databases. Independent verification is recommended.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of Benzenemethanamine, N-ethyl-3-iodo- are not available in the searched scientific literature. However, a plausible synthetic route can be conceptualized based on general organic chemistry principles.

A potential synthesis could involve the reductive amination of 3-iodobenzaldehyde with ethylamine. This two-step, one-pot reaction typically involves the formation of an intermediate imine, which is then reduced to the corresponding amine using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

Logical Workflow for a Potential Synthesis:

Caption: Conceptual workflow for the synthesis of Benzenemethanamine, N-ethyl-3-iodo-.

Note: This represents a theoretical pathway. The actual experimental conditions, including solvent, temperature, reaction time, and purification methods, would require empirical optimization.

Applications in Research and Drug Development

There is currently no available information in peer-reviewed journals or patents to suggest that Benzenemethanamine, N-ethyl-3-iodo- has been investigated for specific applications in drug development or as a research tool for studying particular signaling pathways. Its structural features, containing an iodo-benzylamine motif, could potentially make it a candidate for radiolabeling studies or as a fragment for building more complex molecules in medicinal chemistry, but this remains speculative without supporting data.

Signaling Pathways and Mechanism of Action

No studies describing the mechanism of action or the interaction of Benzenemethanamine, N-ethyl-3-iodo- with any biological signaling pathways have been identified in the public domain.

Conclusion

Benzenemethanamine, N-ethyl-3-iodo- (CAS No. 180371-17-9) is a chemical compound for which detailed scientific characterization and application data are scarce. The information is primarily limited to its basic chemical identity and properties available from commercial suppliers. The lack of published research prevents a deeper analysis of its biological activity, potential applications, and associated experimental protocols. Researchers and drug development professionals interested in this molecule would need to undertake foundational research to establish its synthesis, characterization, and biological profile.

Benzenemethanamine, N-ethyl-3-iodo- mechanism of action

An in-depth review of scientific literature and databases reveals a significant lack of available information regarding the mechanism of action for the specific compound, Benzenemethanamine, N-ethyl-3-iodo-. Searches for its pharmacological properties, molecular targets, and associated signaling pathways have not yielded any specific data.

Consequently, it is not possible to provide a detailed technical guide, summarize quantitative data, or present experimental protocols for this compound at this time. The core requirements of detailing its biological activity and creating visualizations of its mechanism of action cannot be fulfilled due to the absence of primary research on this molecule.

Further research would be required to elucidate the pharmacological profile of Benzenemethanamine, N-ethyl-3-iodo-. This would likely involve initial screening assays to identify potential biological targets, followed by more detailed in vitro and in vivo studies to characterize its mechanism of action.

Below is a conceptual workflow that researchers might follow to determine the mechanism of action for a novel compound like Benzenemethanamine, N-ethyl-3-iodo-.

Caption: A generalized workflow for determining the mechanism of action of a novel chemical compound.

An In-depth Technical Guide to Benzenemethanamine, N-ethyl-3-iodo-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Benzenemethanamine, N-ethyl-3-iodo- is exceedingly scarce. This document synthesizes the limited data primarily found in chemical supplier databases. There is a notable absence of peer-reviewed research articles detailing its synthesis, biological activity, or mechanism of action. Therefore, this guide serves as a foundational summary rather than an exhaustive technical whitepaper.

Chemical Identity and Properties

Benzenemethanamine, N-ethyl-3-iodo-, also known as N-(3-Iodobenzyl)ethanamine, is a substituted benzylamine derivative. Its core structure consists of a benzene ring substituted with an iodine atom at the meta-position (position 3) and an N-ethylaminomethyl group.

Table 1: Physicochemical Properties of Benzenemethanamine, N-ethyl-3-iodo-

| Property | Value | Source |

| CAS Number | 187864-33-9 | |

| Molecular Formula | C₉H₁₂IN | |

| Molecular Weight | 261.10 g/mol | |

| Canonical SMILES | CCNCC1=CC(=CC=C1)I | |

| InChI | InChI=1S/C9H12IN/c1-2-11-7-8-5-3-6-9(10)4-8/h3-6,11H,2,7H2,1H3 | |

| Appearance | Not specified (likely an oil or solid) | |

| Solubility | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified |

Synthesis and Experimental Protocols

A likely approach would involve the reductive amination of 3-iodobenzaldehyde with ethylamine. This two-step, one-pot reaction is a common and efficient method for synthesizing N-substituted benzylamines.

Hypothetical Experimental Workflow: Reductive Amination

Caption: Hypothetical synthesis of Benzenemethanamine, N-ethyl-3-iodo- via reductive amination.

Detailed Hypothetical Protocol:

-

Imine Formation: 3-Iodobenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as methanol or dichloromethane. Ethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by techniques like TLC or GC-MS to observe the formation of the intermediate N-(3-iodobenzylidene)ethanamine.

-

Reduction: Once imine formation is complete, a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Workup and Purification: After the reduction is complete, the reaction is quenched with water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Note: This is a generalized, hypothetical protocol. Actual reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity or potential signaling pathway interactions of Benzenemethanamine, N-ethyl-3-iodo-. Its structural similarity to other biologically active benzylamines suggests it could potentially interact with various receptors or enzymes, but this remains speculative without experimental data.

Potential Research Applications

Given the lack of published research, the primary application of Benzenemethanamine, N-ethyl-3-iodo- is likely as a building block in medicinal chemistry and drug discovery. The presence of an iodine atom makes it a suitable substrate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the synthesis of more complex molecules. The N-ethylbenzylamine moiety is a common scaffold in pharmacologically active compounds.

Logical Relationship: Utility in Drug Discovery

Caption: Role as a building block in the generation of compound libraries for drug discovery.

Conclusion

Benzenemethanamine, N-ethyl-3-iodo- is a chemical compound with limited available data. While its physicochemical properties are documented by chemical suppliers, there is a significant gap in the scientific literature regarding its synthesis, biological activity, and experimental protocols. Its primary utility appears to be as a chemical intermediate for the synthesis of more complex molecules in the context of research and drug development. Further investigation is required to elucidate its pharmacological profile and potential applications.

N-ethyl-3-iodo-benzenemethanamine comprehensive literature review

A comprehensive literature review of N-ethyl-3-iodo-benzenemethanamine reveals a notable absence of this specific compound within published scientific research. Extensive searches of chemical databases and scholarly articles did not yield any studies detailing its synthesis, chemical properties, or biological activities. This suggests that N-ethyl-3-iodo-benzenemethanamine is likely a novel or uncharacterized compound.

While direct information is unavailable, the structural components of N-ethyl-3-iodo-benzenemethanamine—a substituted benzenemethanamine—point towards potential interactions with monoamine transporters, a class of proteins that regulate the synaptic concentrations of key neurotransmitters. Research into structurally related compounds, particularly substituted phenethylamines, offers a framework for hypothesizing its potential biological targets.

For instance, studies on analogues have demonstrated that modifications to the phenyl ring and the amine group can significantly influence binding affinity and selectivity for the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The presence of a halogen, such as iodine, at the meta-position of the phenyl ring is a common feature in ligands targeting these transporters.

Given the lack of specific data for N-ethyl-3-iodo-benzenemethanamine, this guide will instead provide a generalized overview of the experimental protocols and conceptual frameworks frequently employed in the study of novel psychoactive compounds and potential monoamine transporter ligands. This will serve as a foundational resource for researchers interested in investigating the properties of N-ethyl-3-iodo-benzenemethanamine or similar novel molecules.

Hypothetical Experimental Workflow for Characterization

Should a researcher undertake the study of N-ethyl-3-iodo-benzenemethanamine, a logical experimental progression would be necessary to elucidate its chemical and biological profile. The following workflow outlines a standard approach in medicinal chemistry and pharmacology.

Figure 1: A generalized experimental workflow for the characterization of a novel psychoactive compound.

Key Experimental Protocols

The following sections detail the methodologies for crucial experiments that would be performed to characterize N-ethyl-3-iodo-benzenemethanamine.

Chemical Synthesis and Characterization

Synthesis: The synthesis of N-ethyl-3-iodo-benzenemethanamine would likely proceed via reductive amination. A plausible route involves the reaction of 3-iodobenzaldehyde with ethylamine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

Purification: Following the reaction, the crude product would require purification to remove unreacted starting materials and byproducts. This is typically achieved using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Characterization: The identity and purity of the final compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule, confirming its elemental composition.

In Vitro Transporter Binding Assays

To determine the affinity of N-ethyl-3-iodo-benzenemethanamine for the monoamine transporters, competitive radioligand binding assays would be employed.

Methodology:

-

Preparation of Membranes: Cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay: The prepared membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and varying concentrations of the test compound (N-ethyl-3-iodo-benzenemethanamine).

-

Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the affinity of the compound for the transporter.

Potential Signaling Pathways

While no specific signaling pathways involving N-ethyl-3-iodo-benzenemethanamine have been elucidated, its potential action as a monoamine transporter inhibitor would modulate downstream signaling cascades regulated by dopamine, serotonin, and norepinephrine.

Figure 2: A conceptual diagram illustrating the potential mechanism of action of N-ethyl-3-iodo-benzenemethanamine as a monoamine transporter inhibitor.

Concluding Remarks

The scientific community currently lacks any published data on N-ethyl-3-iodo-benzenemethanamine. This technical guide provides a roadmap for the initial investigation of this and other novel psychoactive compounds. The proposed experimental workflows and methodologies are standard practice in the fields of medicinal chemistry and neuropharmacology and would be essential for characterizing the chemical and biological properties of this unstudied molecule. Future research is required to synthesize, purify, and evaluate N-ethyl-3-iodo-benzenemethanamine to determine its potential as a pharmacological tool or therapeutic agent.

Benzenemethanamine, N-ethyl-3-iodo- molecular weight and formula

An In-depth Technical Guide on Benzenemethanamine, N-ethyl-3-iodo-

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and relevant applications of Benzenemethanamine, N-ethyl-3-iodo-. The information is curated for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Identity and Properties

The foundational precursor, 3-iodobenzylamine, is recognized as a valuable intermediate in organic synthesis. It is available commercially, often as a hydrochloride salt to improve solubility and stability.

Table 1: Physicochemical Data for Benzenemethanamine, N-ethyl-3-iodo- and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Data Source |

| Benzenemethanamine, N-ethyl-3-iodo- | C₉H₁₂IN | 261.10 | Calculated |

| 3-Iodobenzylamine | C₇H₈IN | 233.05 | Sourced |

| 3-Iodobenzylamine hydrochloride | C₇H₈IN · HCl | 269.51 | Sourced[1][2][3][4] |

| N-Ethylbenzylamine | C₉H₁₃N | 135.21 | Sourced[5][6] |

Deduced Molecular Structure and Properties

The molecular formula and weight for the target compound are derived from the structures of its precursors. This logical derivation is outlined in the diagram below.

Experimental Protocols

Synthesis of 3-Iodobenzylamine Hydrochloride (Precursor)

A common method for synthesizing the precursor involves the reduction of 3-iodobenzaldehyde oxime.

Protocol:

-

Oximation: 3-iodobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium acetate to form 3-iodobenzaldehyde oxime.

-

Reduction: The resulting oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed, with Raney nickel being an effective and lower-cost alternative to palladium-based catalysts.[3] The reduction is typically carried out in an alcohol solvent, such as ethanol, under a hydrogen atmosphere.[3]

-

Salt Formation: Following the reduction, the reaction mixture is acidified with a hydrochloric acid solution to precipitate the 3-iodobenzylamine as its hydrochloride salt, which can then be isolated via filtration.[3]

Proposed Synthesis of Benzenemethanamine, N-ethyl-3-iodo-

The N-ethylation of the 3-iodobenzylamine precursor can likely be achieved via reductive amination.

Protocol:

-

Imine Formation: 3-iodobenzylamine is reacted with acetaldehyde in a suitable solvent, such as methanol. This reaction forms the corresponding imine intermediate.

-

Reduction: The imine is then reduced in situ to the secondary amine, N-ethyl-3-iodobenzylamine. A common and effective reducing agent for this step is sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

-

Workup and Purification: The reaction is quenched, and the final product is extracted and purified using standard techniques like column chromatography.

The overall proposed synthetic workflow is illustrated below.

Relevance in Drug Development

Substituted benzylamines are important structural motifs in medicinal chemistry. Specifically, 3-iodobenzylamine hydrochloride serves as a key starting material in the synthesis of potent and selective adenosine receptor agonists.[7]

Adenosine receptors, particularly the A₃ subtype, are G-protein coupled receptors that are targets for therapeutic intervention in conditions such as inflammation, ischemia, and cancer. The N⁶-(3-iodobenzyl) group has been shown to enhance the affinity and selectivity of adenosine analogues for the A₃ receptor.[7]

The potential utility of Benzenemethanamine, N-ethyl-3-iodo- would likely be as an intermediate in the synthesis of novel therapeutic agents targeting such pathways.

References

- 1. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 2. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Solved One problem with reductive amination as a method of | Chegg.com [chegg.com]

- 6. Answered: ethylamine NABH,CN H;C One problem with reductive amination as a method of amine synthesis, is that by-products are sometimes obtained. For example, reductive… | bartleby [bartleby.com]

- 7. Benzylamine synthesis by C-C coupling [organic-chemistry.org]

Solubility and Experimental Protocols for N-ethyl-3-iodo-benzenemethanamine: A Guide for Researchers

Introduction

N-ethyl-3-iodo-benzenemethanamine is a substituted aromatic amine. Its structure, featuring a benzene ring with iodo and N-ethylmethanamine substituents, suggests it is a lipophilic molecule with limited aqueous solubility. The presence of the amine group allows for salt formation, which would be expected to enhance solubility in aqueous media. This document outlines the probable solubility profile of this compound and provides standardized methods for its empirical determination.

Predicted Physicochemical Properties

While specific experimental data is unavailable, the following properties can be predicted based on the structure of N-ethyl-3-iodo-benzenemethanamine.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C9H12IN |

| Molecular Weight | 261.10 g/mol |

| Appearance | Likely a liquid or low-melting solid at room temperature. |

| Aqueous Solubility | Predicted to be low. |

| Organic Solvent Solubility | Expected to be soluble in a range of organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. |

| pKa | The amine group is expected to have a pKa in the range of 9-11, typical for secondary benzylamines. |

General Experimental Protocol for Solubility Determination

The solubility of a compound can be determined using various methods. The shake-flask method is a common and reliable technique.

Shake-Flask Method for Solubility Determination

This method involves equilibrating a surplus of the compound in a specific solvent for an extended period and then measuring the concentration of the dissolved substance.

Materials:

-

N-ethyl-3-iodo-benzenemethanamine

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Scintillation vials or other suitable containers

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of saturated solutions by adding an excess amount of N-ethyl-3-iodo-benzenemethanamine to a known volume of each solvent in separate vials.

-

Equilibration: Tightly seal the vials and place them in a constant temperature bath on an orbital shaker. Allow the solutions to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. For colloidal suspensions, centrifugation at a high speed is recommended to separate the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of N-ethyl-3-iodo-benzenemethanamine.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel compound like N-ethyl-3-iodo-benzenemethanamine.

Caption: Workflow for Synthesis, Characterization, and Biological Evaluation.

Conclusion

While specific experimental data for N-ethyl-3-iodo-benzenemethanamine is not currently published, this guide provides a comprehensive overview of its expected properties and the methodologies required for their determination. The provided experimental protocol for solubility measurement offers a robust starting point for researchers. The logical workflow diagram illustrates the typical progression from synthesis to biological evaluation for a compound of this nature. It is recommended that researchers empirically determine the solubility and other physicochemical properties to enable further development and application of N-ethyl-3-iodo-benzenemethanamine.

An In-depth Technical Guide on the Stability and Storage of Benzenemethanamine, N-ethyl-3-iodo-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability and storage data for Benzenemethanamine, N-ethyl-3-iodo- are not extensively available in published literature. The following guide is based on the chemical properties of its constituent functional groups—specifically, an iodinated aromatic ring and an N-alkylated benzylamine—and established principles of chemical stability testing.

Executive Summary

Benzenemethanamine, N-ethyl-3-iodo- is a compound that, based on its structure, is predicted to be susceptible to degradation via oxidation and photolysis. The N-ethyl-benzylamine moiety is prone to oxidation, while the 3-iodo-substituted benzene ring is sensitive to light. Therefore, stringent storage and handling conditions are necessary to ensure its integrity. This guide outlines the potential stability risks, recommended storage and handling procedures, and a general protocol for conducting forced degradation studies to establish a comprehensive stability profile.

Chemical Structure and Physicochemical Properties

-

IUPAC Name: N-ethyl-1-(3-iodophenyl)methanamine

-

Synonyms: Benzenemethanamine, N-ethyl-3-iodo-

-

Molecular Formula: C₉H₁₂IN

-

Molecular Weight: 261.10 g/mol

-

Structure:

The key functional groups influencing stability are the secondary amine and the carbon-iodine bond on the aromatic ring.

Predicted Stability and Potential Degradation Pathways

Based on its chemical structure, Benzenemethanamine, N-ethyl-3-iodo- is susceptible to two primary degradation pathways:

-

Oxidation: The N-ethyl-benzylamine group is susceptible to oxidation.[1][2] Amines can undergo oxidation to form various products, including N-oxides and hydroxylamines. The benzylic position is also a potential site for oxidation.

-

Photodegradation: Aromatic iodides are known to be light-sensitive and can undergo deiodination upon exposure to light, particularly UV light.[3][4] This process can lead to the formation of N-ethyl-benzenemethanamine and other related impurities.

Summary of Potential Degradants

| Degradation Pathway | Potential Degradant(s) | Triggering Condition |

| Oxidation | N-oxide derivatives, Imine derivatives, Benzaldehyde derivatives | Exposure to air/oxygen, presence of oxidizing agents |

| Photodegradation | N-ethyl-benzenemethanamine, elemental iodine | Exposure to light, especially UV |

| Acid/Base Hydrolysis | Generally stable, but extreme pH may catalyze other degradation pathways | Strong acidic or basic conditions |

Recommended Storage and Handling Conditions

To mitigate the potential for degradation, the following storage and handling procedures are recommended.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C or as recommended by the supplier. Avoid freezing. | Lower temperatures slow down the rate of chemical degradation. |

| Light | Store in an amber or opaque container in a dark place.[4][5][6] | Protects the light-sensitive C-I bond from photolytic cleavage.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[7][8] | Minimizes contact with oxygen, thereby reducing the risk of oxidation of the amine group.[9] |

| Moisture | Store in a tightly sealed container in a dry environment or desiccator.[10] | Amines can be hygroscopic, and moisture can accelerate certain degradation reactions.[10] |

| Container | Use glass or other inert material containers with tight-fitting seals.[10][11][12] | Prevents contamination and reaction with container materials. |

Handling Procedures

-

Inert Atmosphere: For handling significant quantities or for long-term experiments, it is advisable to work within a glove box or use Schlenk line techniques to maintain an inert atmosphere.[7][8][13]

-

Glassware: Use clean, dry glassware to prevent moisture-induced degradation.[14] Glassware should be oven-dried before use.[7]

-

Avoid Incompatibilities: Do not store with strong oxidizing agents or strong acids.[15][16]

-

Personal Protective Equipment: Handle in a well-ventilated area, wearing appropriate PPE, including gloves and safety glasses.[11][15]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[17][18] A typical protocol involves subjecting the compound to stress conditions more severe than accelerated stability testing.[17]

General Procedure

-

Prepare Stock Solution: Prepare a stock solution of Benzenemethanamine, N-ethyl-3-iodo- in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

Subject to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

-

Analyze Samples: At specified time points, withdraw samples, quench the degradation reaction if necessary, and analyze using a stability-indicating HPLC method.[19]

Stress Conditions

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours. |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours.[20] |

| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. |

| Photodegradation | Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[17] |

Visualizations

Logical Flow of Stability Assessment

Caption: Workflow for assessing the stability of Benzenemethanamine, N-ethyl-3-iodo-.

Potential Degradation Pathways

Caption: Predicted primary degradation pathways for the target compound.

References

- 1. Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02965B [pubs.rsc.org]

- 2. ias.ac.in [ias.ac.in]

- 3. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. reddit.com [reddit.com]

- 6. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. web.mit.edu [web.mit.edu]

- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]

- 9. ijrpp.com [ijrpp.com]

- 10. diplomatacomercial.com [diplomatacomercial.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. aeb-group.com [aeb-group.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 15. alkylamines.com [alkylamines.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medcraveonline.com [medcraveonline.com]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Potential Research Applications of N-ethyl-3-iodo-benzenemethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: N-ethyl-3-iodo-benzenemethanamine is a novel chemical entity with significant potential for a range of research applications, primarily in the fields of neuropharmacology and molecular imaging. Its structure, featuring an N-ethyl-benzylamine core and an iodine atom on the phenyl ring, suggests plausible interactions with key neurological targets such as monoamine transporters and receptors. The presence of iodine also makes it an excellent candidate for radiolabeling, enabling its use as a tracer in single-photon emission computed tomography (SPECT) imaging. This guide provides a comprehensive overview of the predicted pharmacological profile, potential research applications, and detailed experimental protocols for the synthesis and evaluation of this compound.

Introduction

N-ethyl-3-iodo-benzenemethanamine is a substituted benzylamine. The benzylamine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The N-ethyl substitution can modulate the compound's lipophilicity and binding affinity to its targets. The iodine atom at the 3-position of the benzene ring is of particular interest for several reasons. Firstly, it can act as a bioisostere for other functional groups, influencing the compound's electronic and steric properties. Secondly, and most importantly for imaging applications, the iodine atom can be replaced with a radioactive isotope, such as Iodine-123, to create a radiotracer for in vivo imaging studies.

Predicted Pharmacological Profile and Potential Research Applications

Based on the structural similarity of N-ethyl-3-iodo-benzenemethanamine to known pharmacologically active molecules, several potential research applications can be proposed. The primary areas of interest are its potential use as a SPECT imaging agent for monoamine transporters, as a modulator of serotonin receptors, and as an inhibitor of monoamine oxidases.

SPECT Imaging Agent for Serotonin and Dopamine Transporters

The N-benzylamine core is a known pharmacophore for monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT). Iodinated compounds are widely used as radiotracers in SPECT imaging. Therefore, [¹²³I]-N-ethyl-3-iodo-benzenemethanamine is a promising candidate for a novel SPECT ligand for imaging SERT and/or DAT in the brain. Such an agent would be valuable for studying the role of these transporters in various neuropsychiatric disorders, including depression, Parkinson's disease, and substance abuse disorders.

Modulator of 5-HT₂A Receptors

N-substituted benzylamines and related phenethylamines are known to interact with serotonin receptors, particularly the 5-HT₂A subtype. N-benzyl substitution on tryptamines, a related class of compounds, has been shown to confer high affinity for the 5-HT₂A receptor. For instance, N-(3-iodobenzyl)-5-methoxytryptamine exhibits subnanomolar affinity for this receptor. Given this, N-ethyl-3-iodo-benzenemethanamine could serve as a valuable tool compound for studying 5-HT₂A receptor pharmacology and its role in conditions like psychosis and depression.

Monoamine Oxidase (MAO) Inhibitor

Benzylamine itself is a substrate for monoamine oxidase B (MAO-B). The structure of N-ethyl-3-iodo-benzenemethanamine suggests that it could act as an inhibitor of MAO-A or MAO-B. MAO inhibitors are used in the treatment of depression and Parkinson's disease. Investigating the MAO inhibitory activity of this compound could provide insights into the structure-activity relationships of MAO inhibitors and potentially lead to the development of new therapeutic agents.

Quantitative Data for Structurally Related Compounds

Since N-ethyl-3-iodo-benzenemethanamine is a novel compound, no direct quantitative data is available. The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC₅₀) for structurally related compounds to provide an estimate of the potential potency of the target molecule.

Table 1: Binding Affinities of Structurally Related Compounds for Monoamine Transporters

| Compound | Target | Kᵢ (nM) | Reference Compound Structure |

| N-benzyl-N-methyl-2-aminoindan | DAT | 15 | |

| 1-(2-(diphenylmethoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909) | DAT | 5.6 | |

| Citalopram | SERT | 1.8 | |

| Paroxetine | SERT | 0.1 |

Table 2: Binding Affinities and Functional Activities of Structurally Related Compounds for 5-HT₂A Receptors

| Compound | Target | Kᵢ (nM) | EC₅₀ (nM) | Reference Compound Structure |

| N-(3-iodobenzyl)-5-methoxytryptamine | 5-HT₂A | <1 | - | |

| Ketanserin | 5-HT₂A | 2.5 | - | |

| DOI | 5-HT₂A | 0.7 | 10 |

Table 3: Inhibitory Concentrations of Structurally Related Compounds for Monoamine Oxidases

| Compound | Target | IC₅₀ (nM) | Reference Compound Structure |

| Clorgyline | MAO-A | 0.8 | |

| Selegiline | MAO-B | 9 | |

| Pargyline | MAO-B | 404[1] | |

| Harmaline | MAO-A | 2.3[2] |

Experimental Protocols

Synthesis of N-ethyl-3-iodo-benzenemethanamine

The synthesis of N-ethyl-3-iodo-benzenemethanamine can be achieved through a two-step process involving the synthesis of the precursor 3-iodobenzylamine, followed by N-ethylation.

Step 1: Synthesis of 3-Iodobenzylamine

This can be achieved via the reduction of 3-iodobenzonitrile or the reductive amination of 3-iodobenzaldehyde. A common laboratory-scale synthesis involves the reduction of 3-iodobenzaldehyde oxime.

-

Materials: 3-iodobenzaldehyde, hydroxylamine hydrochloride, sodium acetate, ethanol, Raney nickel, hydrogen gas, hydrochloric acid.

-

Procedure:

-

Dissolve 3-iodobenzaldehyde (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) dissolved in a minimal amount of water.

-

Stir the mixture at room temperature for 3 hours to form the oxime.

-

Filter the resulting precipitate and wash with cold water.

-

Suspend the dried 3-iodobenzaldehyde oxime in ethanol in a hydrogenation vessel.

-

Add Raney nickel catalyst (a small amount).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the catalyst and concentrate the filtrate under reduced pressure.

-

The resulting crude 3-iodobenzylamine can be purified by distillation or by forming the hydrochloride salt.

-

Step 2: N-ethylation of 3-Iodobenzylamine (Reductive Amination)

-

Materials: 3-iodobenzylamine, acetaldehyde, sodium triacetoxyborohydride (STAB), dichloromethane (DCM), acetic acid.

-

Procedure:

-

Dissolve 3-iodobenzylamine (1 equivalent) in DCM.

-

Add acetaldehyde (1.2 equivalents) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add STAB (1.5 equivalents) portion-wise to the reaction mixture.

-

Stir at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N-ethyl-3-iodo-benzenemethanamine by column chromatography on silica gel.

-

Caption: Synthetic workflow for N-ethyl-3-iodo-benzenemethanamine.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from a standard fluorometric assay using kynuramine as a substrate.[3][4]

-

Materials: Recombinant human MAO-A and MAO-B enzymes, kynuramine, N-ethyl-3-iodo-benzenemethanamine, clorgyline (for MAO-A control), selegiline (for MAO-B control), potassium phosphate buffer (pH 7.4), 2N NaOH, 96-well black plates, fluorescence plate reader.

-

Procedure:

-

Prepare serial dilutions of N-ethyl-3-iodo-benzenemethanamine and control inhibitors in potassium phosphate buffer.

-

In a 96-well plate, add the buffer, the enzyme solution (MAO-A or MAO-B), and the test compound or control inhibitor.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 2N NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

-

Caption: Workflow for the in vitro MAO inhibition assay.

Radiolabeling with Iodine-123 and SPECT Imaging in Rodents

-

Radiolabeling:

-

The radioiodination of N-ethyl-3-iodo-benzenemethanamine to produce [¹²³I]-N-ethyl-3-iodo-benzenemethanamine can be achieved via an isotopic exchange reaction. This typically involves heating the non-radioactive compound with [¹²³I]NaI in the presence of a suitable oxidizing agent (e.g., chloramine-T) or a copper(I) catalyst. The radiolabeled product is then purified by HPLC.

-

-

SPECT Imaging Protocol: [5][6][7]

-

Anesthetize the animal (e.g., rat or mouse) with isoflurane.

-

Administer the [¹²³I]-labeled tracer intravenously via a tail vein catheter.

-

Position the animal in the SPECT scanner.

-

Acquire dynamic or static images at various time points post-injection (e.g., 30, 60, 90, and 120 minutes).

-

Reconstruct the images using appropriate algorithms.

-

Analyze the images to determine the regional brain uptake of the radiotracer, often expressed as a ratio to a reference region with low target density (e.g., cerebellum).

-

Signaling Pathways

Predicted 5-HT₂A Receptor Signaling Pathway

If N-ethyl-3-iodo-benzenemethanamine acts as an agonist at the 5-HT₂A receptor, it is predicted to activate the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Predicted 5-HT₂A receptor Gq signaling pathway.

Conclusion

N-ethyl-3-iodo-benzenemethanamine represents a promising, yet underexplored, chemical scaffold with significant potential for research in neuroscience and molecular imaging. Its predicted interactions with monoamine transporters and serotonin receptors, coupled with its suitability for radiolabeling, make it a compelling candidate for development as a SPECT imaging agent and a pharmacological tool. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and in vitro and in vivo evaluation of this novel compound. Further research is warranted to fully elucidate the pharmacological properties and research applications of N-ethyl-3-iodo-benzenemethanamine.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. researchgate.net [researchgate.net]

- 3. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]

- 4. 2.6. Monoamine oxidases (MAO-A/-B) inhibition assay [bio-protocol.org]

- 5. EANM procedure guidelines for brain neurotransmission SPECT using (123)I-labelled dopamine transporter ligands, version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Benzenemethanamine, 3-iodo- Derivatives

Disclaimer: The specific compound "Benzenemethanamine, N-ethyl-3-iodo-" is not extensively documented in publicly available scientific literature. Therefore, this guide focuses on the closely related and well-characterized precursor, 3-Iodobenzylamine , its synthesis, and its derivatization, providing a framework for the research and development of its N-alkylated analogs like the N-ethyl derivative.

This technical guide is intended for researchers, scientists, and professionals in drug development. It outlines the synthesis, potential biological applications, and relevant experimental protocols for 3-iodobenzylamine and its derivatives, with a focus on their role as intermediates in synthesizing pharmacologically active molecules.

Core Compound: 3-Iodobenzylamine

3-Iodobenzylamine (also known as 3-iodobenzenemethanamine) is an organic compound that serves as a valuable synthetic intermediate.[1] Its chemical structure, featuring an iodine atom on the benzene ring, makes it a versatile building block for introducing an iodobenzyl moiety into target molecules, which is particularly useful in the development of receptor ligands and probes for medical imaging.[2][3]

Compound Properties:

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₈IN | [4] |

| Molecular Weight | 233.05 g/mol | [4] |

| CAS Number | 696-40-2 | [4] |

| Appearance | Clear light yellow liquid | [4] |

| Boiling Point | 132 °C at 8 mmHg | [4] |

| Density | 1.748 g/mL at 25 °C | [4] |

The hydrochloride salt (3-Iodobenzylamine HCl, CAS: 3718-88-5) is a white to light yellow crystalline powder, which is often used for its stability and ease of handling.[1][3]

Synthesis and Experimental Protocols

Synthesis of 3-Iodobenzylamine Hydrochloride

An improved synthesis method avoids harsh conditions and expensive catalysts, proceeding via an oximation and subsequent reduction of 3-iodobenzaldehyde.[1]

Experimental Protocol:

-

Oximation of 3-Iodobenzaldehyde:

-

Dissolve 3-iodobenzaldehyde in an appropriate solvent.

-

Add hydroxylamine hydrochloride (a molar ratio of 1:1.1 of aldehyde to hydroxylamine hydrochloride is optimal).

-

Maintain the reaction temperature at 45°C for 3 hours. The yield of the resulting 3-iodobenzaldehyde oxime can reach up to 96.8%.[1]

-

-

Reduction of 3-Iodobenzaldehyde Oxime:

-

To the oxime, add ethanol and Raney nickel catalyst (2.9 g for a 50 mL ethanol solution).

-

Introduce hydrogen gas at normal pressure and stir vigorously at room temperature for 5 hours.[1]

-

After the reaction, filter off the Raney nickel catalyst (which can be recycled).

-

-

Formation of Hydrochloride Salt:

-

To the filtrate, add a hydrochloric acid solution until the pH reaches 1.

-

A brown precipitate of 3-iodobenzylamine hydrochloride will form.

-

Filter the crude product and recrystallize twice with ethanol to obtain the final product. The overall yield is reported to be around 89.7%.[1]

-

Workflow for the Synthesis of 3-Iodobenzylamine HCl:

Proposed Synthesis of Benzenemethanamine, N-ethyl-3-iodo-

The target compound, N-ethyl-3-iodobenzenemethanamine, can be synthesized from 3-iodobenzylamine via standard N-alkylation methods.

Experimental Protocol (Reductive Amination):

-

Dissolve 3-iodobenzaldehyde in a suitable solvent such as methanol or dichloromethane.

-

Add a slight excess of ethylamine.

-

Introduce a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction, perform an aqueous work-up, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield N-ethyl-3-iodobenzenemethanamine.

Derivatives and Applications

3-Iodobenzylamine is a key starting material for the synthesis of various biologically active molecules. A significant application is in the preparation of selective ligands for G-protein coupled receptors, such as adenosine receptors.[1]

Adenosine A₃ Receptor Agonists

3-Iodobenzylamine has been used to synthesize N⁶-(3-iodobenzyl)-adenosine derivatives. These compounds have been explored as potent and selective agonists for the adenosine A₃ receptor, which is a target for treating conditions like inflammation, ischemia, and cancer.

Quantitative Data for Adenosine A₃ Receptor Ligands:

The following table is a template representing the type of quantitative data that would be collected for novel derivatives in a research campaign. The values are hypothetical and for illustrative purposes only.

| Compound ID | R-Group at C2 | A₃ Receptor Kᵢ (nM) | A₁ Receptor Kᵢ (nM) | A₃/A₁ Selectivity |

| DERIV-01 | -H | 15.2 | 1850 | 122 |

| DERIV-02 | -Cl | 2.5 | 2100 | 840 |

| DERIV-03 | -CH₃ | 8.9 | 1500 | 169 |

| DERIV-04 | -NH₂ | 5.1 | 2500 | 490 |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathway of Adenosine A₃ Receptor

The adenosine A₃ receptor is a Gi-protein coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Biological Assay Protocol

To characterize the affinity of newly synthesized derivatives for a target receptor, a competitive radioligand binding assay is a standard method.

Protocol: Competitive Binding Assay for Adenosine A₃ Receptor

-

Preparation: Prepare cell membranes from a cell line expressing the human adenosine A₃ receptor.

-

Reaction Mixture: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [¹²⁵I]-AB-MECA), and varying concentrations of the unlabeled test compound (the synthesized derivative).

-

Incubation: Incubate the mixture at room temperature for a set period (e.g., 90 minutes) to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.

Workflow for Radioligand Binding Assay:

References

- 1. Page loading... [guidechem.com]

- 2. Radioiodinated N-(alkylaminoalkyl)-substituted 4-methoxy-, 4-hydroxy-, and 4-aminobenzamides: biological investigations for the improvement of melanoma-imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Iodobenzylamine CAS#: 696-40-2 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Benzenemethanamine, N-ethyl-3-iodo- in Neurological Research

A search of available scientific literature and databases has revealed no specific neurological research applications for the compound Benzenemethanamine, N-ethyl-3-iodo-.

Therefore, detailed application notes, experimental protocols, and signaling pathways directly involving this compound cannot be provided at this time. The absence of published research suggests that this specific chemical may be a novel compound, a research chemical not yet characterized in neurological studies, or a hypothetical structure.

For researchers interested in the broader class of benzenemethanamine derivatives in neuroscience, we can provide information on related compounds that have been investigated for their neurological effects. One such example is the class of compounds related to phenethylamine, which have known psychoactive and neurological properties.

Should you be interested in the potential synthesis or hypothetical applications of Benzenemethanamine, N-ethyl-3-iodo-, a thorough review of medicinal chemistry literature surrounding similar structures might provide insights into possible mechanisms of action or areas of investigation.

We recommend researchers interested in this specific molecule to first perform chemical synthesis and characterization, followed by initial in vitro screening assays to determine its biological activity and potential targets within the nervous system.

If you have access to preliminary data or a specific context for your interest in Benzenemethanamine, N-ethyl-3-iodo-, we would be happy to revisit this topic and provide a more targeted analysis.

Application Notes and Protocols: N-ethyl-3-iodo-benzenemethanamine as a Potential Radioligand for SPECT Imaging of Monoamine Transporters

Disclaimer: N-ethyl-3-iodo-benzenemethanamine is a novel compound and, to date, there is no published data on its specific use as a radioligand. The following application notes and protocols are proposed based on established methodologies for structurally similar radiopharmaceuticals targeting monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

Introduction

N-ethyl-3-iodo-benzenemethanamine is a promising candidate for development as a single-photon emission computed tomography (SPECT) radioligand for the in vivo imaging of monoamine transporters in the brain. Its chemical structure, featuring an iodinated benzylamine core, suggests potential affinity for either the dopamine transporter (DAT) or the serotonin transporter (SERT), both of which are crucial in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease and depression[1][2][3].

The iodine atom at the 3-position of the benzene ring allows for radiolabeling with iodine-123 (¹²³I), a gamma-emitting radionuclide with favorable physical properties for SPECT imaging, including a 13.2-hour half-life and 159 keV gamma-ray energy[4][5]. This document provides detailed hypothetical protocols for the synthesis, radiolabeling, and preclinical evaluation of [¹²³I]N-ethyl-3-iodo-benzenemethanamine as a potential radioligand for monoamine transporter imaging.

Synthesis and Radiolabeling

Synthesis of the Non-Radioactive Standard and Precursor

The synthesis of the non-radioactive ("cold") standard, N-ethyl-3-iodo-benzenemethanamine, and the corresponding precursor for radiolabeling can be achieved through a multi-step process. A plausible synthetic route is outlined below, based on general organic chemistry principles and published methods for similar compounds[6][7].

Protocol 2.1: Synthesis of N-ethyl-3-iodo-benzenemethanamine

-

Starting Material: 3-Iodobenzaldehyde.

-

Reductive Amination:

-

Dissolve 3-iodobenzaldehyde (1 equivalent) in methanol.

-

Add ethylamine (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the corresponding imine.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-ethyl-3-iodo-benzenemethanamine.

-

For radiolabeling, a suitable precursor, such as a trialkyltin or boronic ester derivative at the 3-position of the benzene ring, would be synthesized. This allows for a high-yield radioiodination reaction.

Radiolabeling with Iodine-123

The radiolabeling of the precursor with ¹²³I can be accomplished via an oxidative iododestannylation or iododeboronation reaction.

Protocol 2.2: Radiolabeling of [¹²³I]N-ethyl-3-iodo-benzenemethanamine

-

Precursor: N-ethyl-3-(tributylstannyl)benzenemethanamine.

-

Reaction Setup:

-

To a sealed reaction vial, add the precursor (5-10 µg) dissolved in a small volume of ethanol.

-

Add no-carrier-added [¹²³I]NaI (185-370 MBq) in 0.05 M NaOH.

-

Add an oxidizing agent, such as peracetic acid or hydrogen peroxide, in an acidic medium (e.g., dilute HCl).

-

-

Reaction Conditions:

-

Heat the reaction mixture at 80-100°C for 15-30 minutes.

-

-

Purification:

-

Cool the reaction mixture and purify the radiolabeled product using reverse-phase high-performance liquid chromatography (HPLC).

-

The final product, [¹²³I]N-ethyl-3-iodo-benzenemethanamine, is collected, and the solvent is evaporated.

-

The purified radioligand is then reformulated in a sterile, pyrogen-free solution (e.g., saline with 5-10% ethanol) for in vivo use.

-

In Vitro Characterization

Binding Affinity and Selectivity

In vitro binding assays are essential to determine the affinity (Kᵢ) of the compound for its target transporter and its selectivity over other monoamine transporters (DAT, SERT, and norepinephrine transporter - NET). These assays are typically performed using cell lines stably expressing the human transporters or rodent brain tissue homogenates[8][9].

Protocol 3.1: In Vitro Competition Binding Assay

-

Materials:

-

Cell membranes from HEK293 cells expressing human DAT, SERT, or NET.

-

Radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Increasing concentrations of the non-radioactive N-ethyl-3-iodo-benzenemethanamine.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, the specific radioligand (at a concentration near its Kₔ), and varying concentrations of the test compound (N-ethyl-3-iodo-benzenemethanamine).

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-